molecular formula C14H11NO5S2 B1673419 HTS01037

HTS01037

カタログ番号: B1673419
分子量: 337.4 g/mol
InChIキー: GJODSFZNKNHKML-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Biochemical Studies

HTS01037 is extensively used in biochemical research to explore the binding properties and physiological roles of FABPs. Its ability to inhibit lipolysis in 3T3-L1 adipocytes and reduce inflammation in macrophages makes it a valuable tool for studying lipid handling and metabolic pathways .

Pharmacological Investigations

The compound has been evaluated for its pharmacological effects in various preclinical models. For instance:

  • Inflammation Modulation : this compound significantly reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages, mimicking the phenotype observed in A-FABP/aP2 knockout mice .
  • Lipid Metabolism : In studies involving diabetic mouse models, this compound has been shown to improve glucose metabolism and enhance insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .

Drug Development

This compound is being investigated as a lead compound for developing new drugs targeting FABPs. Its high selectivity and affinity make it an attractive candidate for treating conditions linked to lipid metabolism dysfunctions .

Case Study 1: Inhibition of Lipid Import

A study assessed the effects of this compound on ovarian cancer cells (SKOV3) and demonstrated that it inhibited lipid uptake effectively, showing an IC50 value comparable to other known inhibitors. This suggests that this compound can potentially be utilized in cancer therapies targeting lipid metabolism .

Case Study 2: Anti-Inflammatory Effects

Research involving this compound highlighted its role in reducing inflammatory markers in macrophages exposed to lipopolysaccharides. This property could be exploited for developing treatments for inflammatory diseases, emphasizing the compound's relevance in therapeutic contexts .

作用機序

HTS01037は、脂肪細胞脂肪酸結合タンパク質の高親和性リガンドとして機能し、解離定数(Ki)は0.67マイクロモルです 。タンパク質のリガンド結合空洞における結合について脂肪酸と競合し、それによってその機能を阻害します。 この阻害は、これらのプロセスに関与するさまざまな遺伝子とタンパク質の発現を調節することにより、脂質代謝に影響を与え、炎症を軽減します .

類似の化合物との比較

類似の化合物

独自性

This compoundは、脂肪細胞脂肪酸結合タンパク質に対する高い選択性と親和性により、独自です。 脂肪細胞での脂肪分解を阻害し、マクロファージでの炎症を軽減することが示されており、脂質代謝と炎症を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

HTS01037 plays a crucial role in biochemical reactions, particularly in relation to fatty acid binding proteins (FABPs). It interacts with these proteins, specifically A-FABP/aP2, and competes with fatty acids for binding sites . This interaction is of a competitive nature, indicating that this compound and fatty acids share similar binding sites on the A-FABP/aP2 protein .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with A-FABP/aP2, a protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism . This compound inhibits lipolysis in 3T3-L1 adipocytes and reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its high-affinity binding to A-FABP/aP2. This binding presumably competes with fatty acids for functional binding in the ligand-binding cavity of A-FABP/aP2 . This interaction leads to the inhibition of lipolysis in adipocytes and reduction of inflammation in macrophages .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound, and its effects on cellular function, such as the inhibition of lipolysis and reduction of inflammation, have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Given its interaction with A-FABP/aP2, it is likely involved in pathways related to fatty acid solubilization, trafficking, and metabolism .

準備方法

合成経路と反応条件

HTS01037は、ビチオフェン構造の形成を含む一連の化学反応によって合成できます。合成経路には通常、次の手順が含まれます。

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、合成は一般的に有機合成の原則に従い、高純度試薬と制御された反応条件を使用して、目的の生成物の品質と収量を確保します .

化学反応解析

反応の種類

This compoundは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸をもたらす可能性がありますが、還元はアルコールやアミンを生成する可能性があります .

科学研究アプリケーション

This compoundは、次のようないくつかの科学研究アプリケーションがあります。

化学反応の分析

Types of Reactions

HTS01037 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and affinity for adipocyte fatty acid binding protein. It has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages, making it a valuable tool for studying lipid metabolism and inflammation .

生物活性

HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs), particularly adipocyte FABP (A-FABP/aP2). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, primarily due to its effects on lipid metabolism and inflammation.

This compound functions by competing with fatty acids for binding to A-FABP, thereby disrupting its intracellular trafficking and metabolism of fatty acids. The compound exhibits a high-affinity binding with a Ki value of approximately 670 nM for A-FABP, which is significantly lower than other inhibitors such as BMS309403, indicating a relatively lower potency compared to this benchmark inhibitor .

Key Actions:

  • Inhibition of Lipolysis : this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes, a model for studying adipocyte function. This effect mirrors the phenotype observed in A-FABP knockout mice, suggesting that the compound effectively mimics the biological outcomes of genetic disruption of A-FABP .
  • Reduction of Inflammation : The compound also reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages, indicating its potential anti-inflammatory properties .

In Vitro Studies

  • Cell-Based Assays : this compound demonstrated significant inhibition of MCP-1 release from THP-1 macrophages, which is crucial for understanding its impact on inflammatory pathways. The compound's efficacy in these assays suggests that it may play a role in modulating inflammatory responses associated with metabolic diseases .
Assay TypeResult
Lipolysis in 3T3-L1Significant inhibition observed
MCP-1 ReleaseReduced secretion in THP-1 macrophages

In Vivo Studies

While extensive in vivo characterization has not been reported for this compound, preliminary studies indicate that similar compounds have improved insulin sensitivity and reduced plasma triglycerides in diet-induced obesity (DIO) mouse models. For instance, BMS309403 was effective in improving metabolic parameters when administered chronically to DIO mice .

Case Studies

  • Insulin Sensitivity Improvement : In a study involving leptin-deficient ob/ob mice, FABP4 inhibition was associated with improved insulin resistance. Although direct studies with this compound are lacking, the parallels drawn from related compounds suggest potential benefits in insulin signaling pathways .
  • Atherosclerosis Model : Another investigation demonstrated that FABP4 inhibition could ameliorate atherosclerosis in ApoE−/− mice. Again, while this compound was not specifically tested, these findings underscore the relevance of FABP4 inhibitors in cardiovascular health .

特性

IUPAC Name

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODSFZNKNHKML-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HTS01037
Reactant of Route 2
Reactant of Route 2
HTS01037
Reactant of Route 3
HTS01037
Reactant of Route 4
Reactant of Route 4
HTS01037
Reactant of Route 5
Reactant of Route 5
HTS01037
Reactant of Route 6
HTS01037

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。